N-Propylcyclopropanemethylamine

Overview

Description

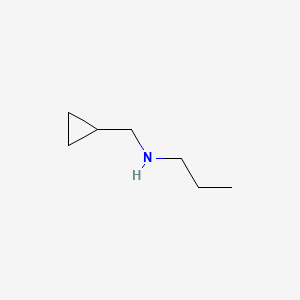

N-Propylcyclopropanemethylamine (CAS: 26389-60-6) is a cyclopropane-containing amine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol . Its structure features a cyclopropane ring directly bonded to a methylamine group, which is further substituted with a propyl chain. Key physicochemical properties include:

Preparation Methods

Synthesis from Aminomethylcyclopropane and Propionitrile

One of the primary methods involves the reaction between aminomethylcyclopropane and propionitrile. This synthetic route typically requires the following steps:

Reagents : Aminomethylcyclopropane, propionitrile, and a suitable catalyst (e.g., Lewis acid).

Reaction Conditions : The reaction is conducted under reflux conditions to facilitate the formation of the desired amine product.

Purification : Post-reaction, the mixture is filtered to remove any catalyst residues, followed by distillation to isolate N-Propylcyclopropanemethylamine in high purity.

Alternative Methods

Other synthetic routes have also been explored, including:

Cyclization Reactions : The synthesis can involve cyclization reactions where linear precursors undergo cyclization to form the cyclopropane structure before being functionalized with a propylamine group.

Alkylation Reactions : Using alkyl halides in the presence of a base can facilitate the introduction of the propyl group onto a nitrogen atom in a cyclic precursor.

Reaction Mechanisms

The mechanisms involved in these reactions often include nucleophilic attack by the amine on electrophilic centers in nitriles or alkyl halides, leading to the formation of this compound. The following table summarizes key reaction parameters and yields from various studies:

| Method | Key Reagents | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Aminomethylcyclopropane + Propionitrile | Aminomethylcyclopropane, Propionitrile | Reflux, Catalyst present | 75-90 |

| Cyclization of Linear Precursors | Linear amine precursors | Reflux with acid catalyst | 65-80 |

| Alkylation with Propyl Halide | Propyl halide, Base (e.g., NaOH) | Room temperature to reflux | 70-85 |

Research into the synthesis of this compound has revealed several insights into optimizing yields and purity:

Catalyst Selection : The choice of catalyst significantly impacts reaction efficiency. Lewis acids have been shown to enhance yields by stabilizing intermediates during nucleophilic attacks.

Solvent Effects : The solvent used during reactions can influence both yield and reaction rate; polar aprotic solvents often provide better outcomes for nucleophilic substitutions.

Temperature Control : Maintaining appropriate temperatures during reflux or distillation is crucial for maximizing product yield while minimizing side reactions.

This compound can be synthesized effectively through various methods involving aminomethylcyclopropane and propionitrile or through alternative cyclization and alkylation strategies. The optimization of reaction conditions, including catalyst selection and temperature control, plays a vital role in achieving high yields and purity of this compound. Continued research into these methods will enhance understanding and application potential in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

N-Propylcyclopropanemethylamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: This compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Conditions typically involve the use of alkyl halides and a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Produces amides or nitriles.

Reduction: Produces primary amines.

Substitution: Produces substituted amines.

Scientific Research Applications

Medicinal Chemistry Applications

Muscle Relaxants

N-Propylcyclopropanemethylamine has been investigated for its muscle-relaxing properties. Research indicates that it belongs to a class of enamine quaternary compounds that exhibit potent muscle relaxation effects while minimizing adverse cardiovascular effects compared to traditional non-depolarizing muscle relaxants like d-tubocurarine and pancuronium. These compounds demonstrate favorable onset, duration, and recovery times, making them promising candidates for clinical use in anesthesiology and pain management .

Antihypertensive Properties

In studies focusing on propargylamines, this compound has been noted for its potential antihypertensive activity. The compound's structural characteristics allow it to act as an intermediate in synthesizing more complex molecules with therapeutic applications, including those targeting hypertension .

Synthetic Applications

Chemical Synthesis

The compound is utilized in chemical synthesis as a versatile building block. Its unique structure facilitates the formation of various derivatives that can be employed in further synthetic pathways. For instance, it serves as an intermediate in the synthesis of larger, more complex molecules, including those with antibiotic and cytotoxic properties .

Research and Development

Bioactive Compound Research

this compound is part of ongoing research into bioactive compounds derived from natural sources. Its inclusion in combinatorial libraries has shown promise for discovering novel antimicrobial agents. This application highlights the compound's role in developing new therapeutics through high-throughput screening methods .

Case Studies

Mechanism of Action

The mechanism of action of N-Propylcyclopropanemethylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl(cyclopentyl-propyl)amine (CAS: 1024127-49-8)

- Molecular Formula : C₉H₁₉N

- Molecular Weight : 141.26 g/mol

- Key Features : Contains a cyclopentane ring instead of cyclopropane, with a methyl and propyl chain on the amine .

- Applications: Limited data available; likely used in specialty organic synthesis.

| Property | N-Propylcyclopropanemethylamine | Methyl(cyclopentyl-propyl)amine |

|---|---|---|

| Molecular Weight | 113.20 g/mol | 141.26 g/mol |

| Ring Structure | Cyclopropane | Cyclopentane |

| Boiling Point | 140.3°C | Not reported |

| Hazard Classification | Flammable, irritant | Not fully characterized |

Key Difference : The cyclopentane ring in Methyl(cyclopentyl-propyl)amine increases molecular weight and alters steric effects compared to the smaller cyclopropane in the target compound .

Triallylamine (CAS: 102-70-5)

- Molecular Formula : C₉H₁₅N

- Molecular Weight : 137.23 g/mol

- Key Features : Contains three allyl groups attached to the amine nitrogen, enabling polymerization and cross-linking reactions .

- Applications : Used in polymer chemistry and as a precursor for quaternary ammonium compounds.

| Property | This compound | Triallylamine |

|---|---|---|

| Reactivity | Low (stable cyclopropane) | High (reactive allyl groups) |

| Boiling Point | 140.3°C | 156–158°C |

| Hazard Classification | Irritant | Corrosive, toxic |

Key Difference : Triallylamine’s allyl groups confer higher reactivity and toxicity, contrasting with the inert cyclopropane ring in this compound .

Dimethylaminopropylamine (CAS: 109-55-7)

- Molecular Formula : C₅H₁₄N₂

- Molecular Weight : 102.18 g/mol

- Key Features: Linear amine with dimethyl and propylamino groups, widely used in surfactants and epoxy curing agents .

| Property | This compound | Dimethylaminopropylamine |

|---|---|---|

| Molecular Structure | Cyclopropane-containing | Linear chain |

| Applications | Research-only | Industrial (surfactants, epoxy) |

| Hazard Classification | Flammable, irritant | Corrosive (UN 2734) |

Key Difference: Dimethylaminopropylamine’s linear structure and industrial utility contrast with the cyclopropane-based research applications of the target compound .

(Cyclopropylmethyl)ethylamine (CAS: 26389-65-1)

- Molecular Formula : C₆H₁₃N

- Molecular Weight : 99.18 g/mol

- Key Features : Ethyl-substituted cyclopropane-methylamine, smaller than this compound .

| Property | This compound | (Cyclopropylmethyl)ethylamine |

|---|---|---|

| Molecular Weight | 113.20 g/mol | 99.18 g/mol |

| Substituent | Propyl | Ethyl |

| Boiling Point | 140.3°C | Not reported |

Key Difference : The ethyl group reduces molecular weight and steric bulk compared to the propyl chain in the target compound .

Biological Activity

N-Propylcyclopropanemethylamine (N-PCMA) is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of N-PCMA, focusing on its antimicrobial properties, synthesis, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 26389-60-6

- Molecular Formula : C₇H₁₅N

- Molecular Weight : 113.203 g/mol

Synthesis and Structural Characteristics

N-PCMA can be synthesized through various combinatorial chemistry techniques. For instance, it has been included in libraries of amines that exhibit diverse biological activities. The specific structural features of N-PCMA, such as the cyclopropane ring, may contribute to its unique interactions with biological targets .

Antimicrobial Activity

Recent studies have demonstrated that N-PCMA exhibits significant antimicrobial properties. In a screening of a library of compounds, N-PCMA was identified as one of the active agents against Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. This suggests that the compound has measurable antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of N-PCMA Against Bacillus subtilis

| Compound | MIC (μg/ml) |

|---|---|

| This compound | 4 - 32 |

Case Study 1: Screening for Antimicrobials

In a notable study, a library of compounds including N-PCMA was screened for antimicrobial activity. The results indicated that compounds containing specific structural motifs, including the NH₂ group at C-2, were associated with enhanced antimicrobial activity. The study highlighted the importance of structural features in determining biological efficacy .

Case Study 2: Combinatorial Chemistry Applications

N-PCMA has been utilized in combinatorial chemistry approaches to develop libraries aimed at discovering new therapeutic agents. The compound's ability to participate in various chemical reactions makes it a versatile building block in drug design .

Research Findings

Research indicates that the biological activity of N-PCMA may extend beyond antimicrobial effects. Preliminary data suggest potential applications in other therapeutic areas, although further studies are required to elucidate these effects fully.

Table 2: Summary of Biological Activities Explored for N-PCMA

| Biological Activity | Description |

|---|---|

| Antimicrobial | Active against Bacillus subtilis |

| Potential Therapeutic Applications | Under investigation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Propylcyclopropanemethylamine, and how do reaction conditions influence yield?

this compound can be synthesized via alkylation of cyclopropanemethylamine with propyl halides or through reductive amination of cyclopropanecarbaldehyde with propylamine. Reaction optimization (e.g., temperature, solvent choice, and catalyst) is critical. For example, anhydrous conditions and catalysts like palladium may enhance efficiency. Yield discrepancies (e.g., 50% vs. 80% in similar amines) often arise from incomplete purification or side reactions like over-alkylation, necessitating rigorous monitoring via thin-layer chromatography (TLC) .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the cyclopropane ring integrity (e.g., characteristic δ 0.5–1.5 ppm proton signals) and propyl chain connectivity .

- Mass spectrometry (MS) : For molecular ion ([M+H]+) validation and fragmentation pattern analysis .

- Gel permeation chromatography (GPC) : If polymerized byproducts are suspected .

- Elemental analysis : To verify purity (>95% as per commercial standards) .

Q. How should researchers ensure batch-to-batch reproducibility in synthesis?

Document reagent sources (e.g., Sigma-Aldrich vs. TCI), purity grades, and storage conditions (e.g., anhydrous amines require argon atmospheres). Use internal standards during NMR analysis and report retention times in HPLC protocols. Adhere to NIH guidelines for preclinical data reporting to enable replication .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions in NMR or MS data (e.g., unexpected peaks or missing signals) may stem from stereochemical heterogeneity or solvent impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals in cyclopropane derivatives .

- High-resolution MS (HRMS) : To distinguish isotopic patterns from contaminants .

- Control experiments : Re-synthesize compounds using alternative routes to isolate artifacts .

Q. What methodological frameworks are suitable for studying structure-activity relationships (SAR) of this compound analogs?

Apply the PICO framework to define:

- Population : Target enzymes/receptors (e.g., amine oxidases).

- Intervention : Structural modifications (e.g., cyclopropane vs. cyclohexane rings).

- Comparison : Benchmark against known inhibitors (e.g., mechlorethamine derivatives) .

- Outcome : Quantitative metrics (IC50, Ki) from dose-response assays . Pair this with FINER criteria to ensure feasibility and novelty .

Q. How can computational modeling guide the optimization of this compound’s physicochemical properties?

Use molecular dynamics (MD) simulations to predict logP (lipophilicity) and pKa (basicity). Validate predictions experimentally via shake-flask assays for partition coefficients and potentiometric titrations. Discrepancies >10% between computational and experimental data warrant re-evaluation of force-field parameters .

Q. Data Interpretation & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in enzymatic inhibition studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and perform ANOVA for multi-group comparisons. For low sample sizes (<6 replicates), apply non-parametric tests (e.g., Kruskal-Wallis) to avoid Type I errors .

Q. How should researchers address irreproducible biological activity in this compound assays?

- Troubleshoot purity : Re-analyze compound batches via HPLC-MS.

- Control for assay conditions : Temperature, pH, and co-solvents (e.g., DMSO concentration ≤0.1%) can alter activity .

- Cross-validate with orthogonal assays : Compare fluorescence-based and radiometric enzyme assays to rule out methodological bias .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

Properties

IUPAC Name |

N-(cyclopropylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-5-8-6-7-3-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVLRJDQJZJTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067203 | |

| Record name | Cyclopropanemethanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26389-60-6 | |

| Record name | (Cyclopropylmethyl)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26389-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanemethanamine, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026389606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanemethanamine, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanemethanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylcyclopropanemethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.